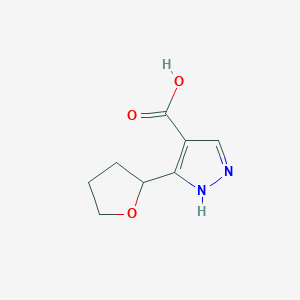

5-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid

Description

5-(Oxolan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at position 4 with a carboxylic acid group and at position 5 with an oxolan-2-yl (tetrahydrofuran-2-yl) moiety. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol (calculated). This structural motif is significant in medicinal chemistry, where such derivatives are explored as intermediates for drug design due to their balanced solubility and bioavailability .

Properties

IUPAC Name |

5-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-8(12)5-4-9-10-7(5)6-2-1-3-13-6/h4,6H,1-3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAGWVJAESEBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=C(C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1933574-48-1 | |

| Record name | 5-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxolane derivatives with hydrazine derivatives, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Oxolan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups into the pyrazole ring, potentially altering its chemical and physical properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid exhibits potential antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. The presence of the carboxylic acid group enhances its ability to form hydrogen bonds with biological macromolecules, which may contribute to its antimicrobial efficacy .

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has been studied for its anti-inflammatory effects. The carboxylic acid moiety allows for interactions with inflammatory mediators, potentially modulating inflammatory pathways .

Coordination Chemistry

This compound has been utilized in the synthesis of lanthanide coordination complexes. These complexes have shown promise in various applications, including catalysis and luminescence sensing. The coordination of this compound with lanthanides enhances its stability and functionality, allowing for the development of materials with unique optical properties .

| Compound | Application | Properties |

|---|---|---|

| Lanthanide Complexes | Antimicrobial and luminescent sensors | Enhanced stability and optical properties |

| This compound | Antibiotic development | Inhibits bacterial growth |

Luminescent Sensors

The compound has been integrated into polymeric materials that serve as luminescent sensors for detecting metal ions such as Cu²⁺, Co²⁺, and Fe³⁺. These polymers exhibit significant luminescence quenching in the presence of these metal ions, making them useful for environmental monitoring and analytical chemistry applications .

Synthesis and Characterization

A study focused on synthesizing this compound derivatives demonstrated their potential as effective antimicrobial agents. The compounds were characterized using various spectroscopic techniques (NMR, FTIR) to confirm their structures and assess their biological activities through agar well diffusion methods .

Biological Target Interaction

Another case study investigated the binding affinity of this compound to specific proteins involved in inflammatory responses. The results indicated that the compound could effectively inhibit target protein activity, providing insights into its mechanism of action in reducing inflammation .

Mechanism of Action

The mechanism by which 5-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes and receptors, where the compound may act as an inhibitor or modulator. The pathways involved often relate to the inhibition of enzyme activity or the modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid with structurally analogous pyrazole-4-carboxylic acid derivatives:

Physicochemical Properties

- Polarity and Solubility : The oxolan-2-yl group in the target compound introduces an oxygen atom capable of hydrogen bonding, likely improving aqueous solubility compared to halogenated (e.g., 7b) or fluorinated (e.g., CF₃ in ) analogs.

- Acid Strength : The carboxylic acid group at position 4 ensures moderate acidity (pKa ~4-5), comparable to other pyrazole-4-carboxylic acids .

Biological Activity

5-(Oxolan-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate the activity of various molecular targets, leading to diverse biological effects such as anti-inflammatory, anticancer, and antimicrobial activities. The exact pathways involved can vary based on the context of use, indicating a multifaceted mechanism of action.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a series of derivatives exhibited substantial inhibitory effects against cancer cell lines, with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazole ring could enhance cytotoxicity against various cancer types, including lung adenocarcinoma (A549) and breast cancer cells .

2. Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.

3. Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity against multidrug-resistant pathogens. The compound exhibited significant inhibitory effects against strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, cyclocondensation of ethyl 3-oxobutanoate with tetrahydrofuran-2-carboxaldehyde hydrazine derivatives under reflux in ethanol yields the pyrazole core. Subsequent hydrolysis of the ester group using aqueous NaOH or HCl produces the carboxylic acid moiety . Alternative routes involve Suzuki-Miyaura cross-coupling to introduce the oxolane (tetrahydrofuran) substituent using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- IR Spectroscopy : Confirms the presence of carboxylic acid (-COOH) via a broad O-H stretch near 2500–3000 cm⁻¹ and C=O stretch at ~1700 cm⁻¹.

- NMR Spectroscopy :

- ¹H NMR : Pyrazole protons appear as singlets or doublets in δ 6.5–8.0 ppm. Oxolane protons show multiplets at δ 1.5–4.5 ppm.

- ¹³C NMR : Carboxylic acid carbonyl resonates at ~165–175 ppm.

- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding patterns, critical for confirming tautomeric forms (e.g., 1H vs. 2H-pyrazole) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) for cross-coupling steps. Pd(PPh₃)₄ in DMF/water at 80°C achieves >80% yield in Suzuki reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve hydrolysis efficiency .

- Temperature Control : Cyclocondensation at 70–80°C minimizes side products. Microwave-assisted synthesis reduces reaction time by 50% .

Q. How should researchers resolve contradictions in reported spectral data for pyrazole-4-carboxylic acid derivatives?

- Methodological Answer :

- Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data. For example, B3LYP/6-311+G(d,p) calculations accurately predict chemical shifts .

- Tautomer Analysis : Investigate keto-enol tautomerism via variable-temperature NMR or X-ray crystallography. Tautomeric equilibria in solution can cause spectral discrepancies .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2).

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can substituent modifications on the pyrazole ring enhance bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ at position 3 to improve antimicrobial activity.

- Hydrophobic Substituents : Add aryl groups (e.g., naphthyl) at position 5 to enhance membrane permeability.

- Hybrid Derivatives : Synthesize amides or esters (e.g., 5-(4-cinnamamidobenzamido) derivatives) to target specific enzymes like Keap1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.